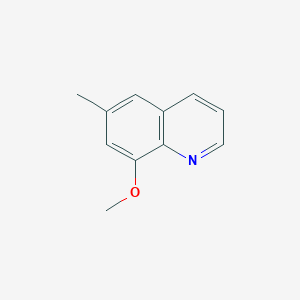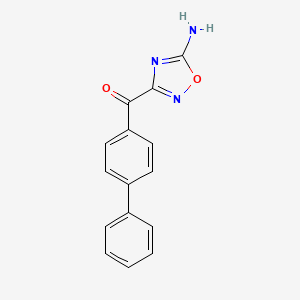
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is a complex organic compound featuring a methanone group attached to a 5-amino-1,2,4-oxadiazole ring and a biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Amination: Introduction of the amino group at the 5-position of the oxadiazole ring can be achieved through nucleophilic substitution reactions.
Coupling with Biphenyl: The biphenyl moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate biphenyl halides and organometallic reagents.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The methanone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The methanone group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Halogenating agents (e.g., NBS for bromination) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
類似化合物との比較
Similar Compounds
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(phenyl)-: Lacks the biphenyl moiety, which may affect its reactivity and binding properties.
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(4-methylphenyl)-: Contains a methyl group on the phenyl ring, potentially altering its steric and electronic properties.
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(4-chlorophenyl)-: The presence of a chlorine atom can influence its reactivity and biological activity.
Uniqueness
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is unique due to the combination of the biphenyl moiety and the oxadiazole ring. This structural arrangement provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
51807-76-2 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
(5-amino-1,2,4-oxadiazol-3-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C15H11N3O2/c16-15-17-14(18-20-15)13(19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18) |
InChIキー |
BSFQIXFSSKCZCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NOC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


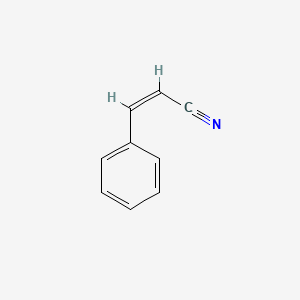
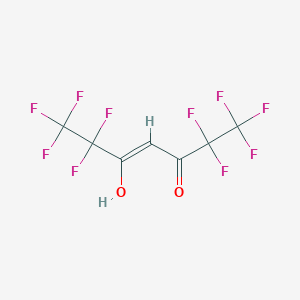
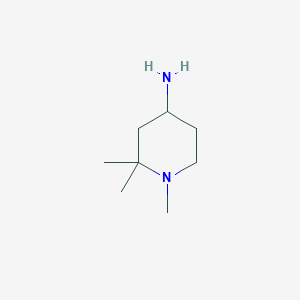
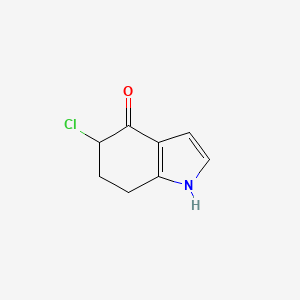

![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)


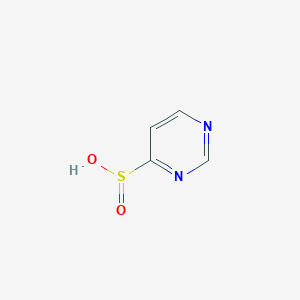


![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
